2-benzylsulfanyl-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzylsulfanyl-N-(2-chlorophenyl)acetamide is a chemical compound with the molecular formula C15H14ClNOS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-(2-chlorophenyl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzylsulfanyl-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-benzylsulfanyl-N-(2-chlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide
- 2-(benzylsulfanyl)benzothiazole derivatives
Uniqueness
2-benzylsulfanyl-N-(2-chlorophenyl)acetamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a benzylsulfanyl group and a chlorophenylacetamide moiety makes it particularly versatile for various applications in scientific research.
Biological Activity
Chemical Identity
2-benzylsulfanyl-N-(2-chlorophenyl)acetamide is a compound with the molecular formula C15H14ClNOS. It is notable for its unique chemical structure, which contributes to its various biological activities. The compound is synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with thiourea, followed by a reaction with benzyl chloride under basic conditions.
Anticancer Properties
Research has indicated that this compound exhibits moderate cytotoxicity against several cancer cell lines. In a study, it demonstrated IC50 values of 72 µM for human melanoma cells (MM96L) and 51 µM for prostate cancer cells (DU145) . This suggests potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms of action and efficacy.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties . Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific data on its spectrum of activity and mechanism remain limited. The presence of the benzylsulfanyl group is hypothesized to enhance its interaction with microbial targets, potentially disrupting cellular functions.
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction may lead to altered metabolic pathways within target cells, contributing to its cytotoxic and antimicrobial effects.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Structure | Anticancer, Antimicrobial | 51-72 |
2-(benzylsulfanyl)benzothiazole derivatives | Similar to above | Moderate Anticancer | Varies |
3-chloro-4-hydroxyphenylacetamide | Related structure | Cytotoxicity noted | Not specified |
This table highlights the biological activities of similar compounds, emphasizing the unique properties of this compound.
Study on Cytotoxicity
In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on various human cancer cell lines. The study aimed to determine the compound's potential as an anticancer agent. Results indicated significant cell death at concentrations above 50 µM, particularly in prostate and melanoma cells .
Antimicrobial Efficacy Assessment
Another study focused on assessing the antimicrobial efficacy of this compound against common pathogens. The findings suggested that it could inhibit bacterial growth effectively; however, further research is necessary to elucidate the precise mechanisms involved and to determine the minimum inhibitory concentrations (MICs) against specific strains.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-13-8-4-5-9-14(13)17-15(18)11-19-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVSFIYBJXKIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.